1H-Indene-2-carboxylic acid

Overview

Description

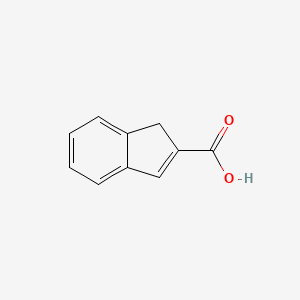

1H-Indene-2-carboxylic acid (CAS 41712-14-5) is a bicyclic aromatic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . It features a fused benzene and cyclopentene ring system, with a carboxylic acid group at the 2-position. This compound is primarily used in research settings, with applications in organic synthesis and environmental studies. Notably, it has been identified as a metabolite in the biodegradation of polyaromatic hydrocarbons (PAHs) in contaminated aquifers, detected at concentrations up to 1.2 μg/L . Its solubility in dimethyl sulfoxide (DMSO) and ethanol, along with stability at room temperature, makes it a versatile intermediate in laboratory workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-phenylacetic acid derivatives. For instance, the reaction of 2-phenylacetic acid with acetic anhydride and a catalytic amount of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indene-2,3-dione using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield 1H-indene-2-methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products:

Oxidation: Indene-2,3-dione.

Reduction: 1H-Indene-2-methanol.

Substitution: Esters or amides of this compound.

Scientific Research Applications

Chemical Synthesis

1H-Indene-2-carboxylic acid serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization, leading to derivatives with enhanced properties.

Synthesis Methods:

- Perkin Reaction: This method involves the reaction of phthalic anhydride with malononitrile, followed by further transformations to yield this compound derivatives. The process has been optimized to improve yields and minimize side reactions .

- Knoevenagel Condensation: This reaction can be employed to synthesize derivatives that exhibit biological activity, enhancing the compound's applicability in pharmaceuticals .

Recent studies have highlighted the biological potential of this compound and its derivatives, particularly in antibacterial, anti-inflammatory, and antitumor activities.

Antibacterial Activity

Research indicates that structural modifications of indane derivatives can significantly enhance their antibacterial potency. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Escherichia coli | 64 µg/mL |

These findings suggest that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways .

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and reducing inflammatory markers in vitro. This potential makes it a candidate for developing anti-inflammatory drugs .

Antitumor Activity

Indane derivatives have been investigated for their antitumor properties. Specific studies have shown:

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Various | Breast Cancer | Induction of apoptosis via caspase activation |

| Various | Lung Cancer | Inhibition of cell proliferation and migration |

These compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research .

Material Science Applications

This compound is also explored as a precursor for materials used in organic electronics, particularly in the development of organic solar cells. Its derivatives are being studied as non-fullerene acceptors, which could enhance the efficiency of bulk heterojunction solar cells .

Case Study 1: Synthesis and Evaluation

A notable study evaluated several indane derivatives for their biological activity. The synthesis involved starting from indane-1,3-dione and functionalizing it to introduce various groups that enhanced both antibacterial and anticancer properties. The results indicated that specific modifications significantly improved efficacy against target pathogens .

Case Study 2: Organic Solar Cells

The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was reported as a precursor for creating new materials for organic solar cells. This compound demonstrated potential as an efficient non-fullerene acceptor due to its suitable electronic properties .

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

1H-Indene-2-Carboxylic Acid vs. Indole-2-Carboxylic Acid

- Indole: Benzene fused to a pyrrole ring (contains nitrogen).

- Molecular Weight :

- Reactivity :

Substituted Derivatives

- Chloro-Substituted Indene Esters :

- Sulfonylated Indene Derivatives :

Data Tables

Table 1: Key Properties of this compound and Analogues

Table 2: Reaction Performance Comparison

Biological Activity

1H-Indene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antibacterial, antioxidant, and potential neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an indene ring with a carboxylic acid group. Its structure contributes to its biological activity by enabling interactions with various biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and its derivatives. A notable study synthesized several functionalized indenols derived from this compound, which exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 2a | 0.2 | E. coli |

| 2b | 0.5 | Salmonella typhimurium |

| 2c | 0.5 | Staphylococcus aureus |

| 2d | 1.0 | Enterococcus faecium |

| 2e | 2.0 | Pseudomonas aeruginosa |

These findings suggest that the structural variations in the derivatives significantly influence their antibacterial potency .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that derivatives of this compound possess strong free radical scavenging abilities, with varying IC50 values depending on their structural modifications.

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 2a | 373.67 | Moderate |

| 2b | 450.00 | Moderate |

| 2c | 1294.34 | Low |

This variability in antioxidant activity is attributed to differences in the electron-donating capacity of the compounds .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease. Compounds derived from this acid have shown promising anticholinesterase activity and inhibition of amyloid beta aggregation, which are crucial factors in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that certain derivatives could inhibit acetylcholinesterase effectively, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis and Evaluation

A study focused on synthesizing new derivatives of this compound highlighted their biological evaluation against various pathogens and oxidative stress markers. The synthesis involved a straightforward one-pot reaction yielding high purity and yield rates for several functionalized compounds, which were then tested for their biological activities .

Biocatalytic Processes

Another innovative approach involved using biocatalysis to produce chiral intermediates from racemic mixtures of indene derivatives, demonstrating the versatility of enzymatic processes in enhancing the synthesis of biologically active compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Indene-2-carboxylic acid derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives of this compound are often synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under reflux in acetic acid to form thiazole-indole hybrids . Optimization involves adjusting stoichiometry (1.0–1.1 equiv of reagents), reaction time (3–5 hours), and acid catalysis (e.g., sodium acetate). Purification typically employs column chromatography or recrystallization.

Q. How can researchers characterize the structural integrity and purity of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirms molecular structure by analyzing proton and carbon environments (e.g., distinguishing diastereomers via coupling constants) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives like ethyl esters (e.g., C25H28O4) .

- HPLC : Assesses purity using reverse-phase columns, especially for chiral derivatives (e.g., (1R,2R)-1-aminoindane-2-carboxylic acid) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : According to GHS classification:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .

- Ensure proper ventilation to mitigate respiratory tract irritation (H335) .

- Store in sealed containers away from oxidizers and document first-aid measures (e.g., immediate medical consultation for ingestion) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structurally similar derivatives (e.g., regioisomers) be resolved?

- Methodological Answer : Cross-validation strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing indene vs. indole ring protons) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as seen in (1R,2R)-configured aminoindane derivatives .

- Computational modeling : Predicts NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) to compare with experimental data .

Q. What advanced analytical techniques detect this compound in environmental biodegradation studies?

- Methodological Answer : Metabolite detection in groundwater employs:

- LC-MS/MS : Quantifies trace levels (0.8–1.2 μg/L) using deuterated internal standards .

- Solid-phase extraction (SPE) : Concentrates analytes from aqueous samples prior to analysis .

- qPCR : Correlates microbial activity (e.g., Pseudomonas spp.) with metabolite concentrations (e.g., benzoic acid at 231.7–309.5 μg/L) .

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screens derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .

- QSAR : Relates substituent effects (e.g., electron-withdrawing groups at position 5) to antibacterial activity .

- MD simulations : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry in cyclization reactions .

- Catalytic asymmetric hydrogenation : Achieves >95% ee for cis-1-methyl-2,3-dihydro derivatives using Ru-BINAP catalysts .

- Kinetic resolution : Separates enantiomers via lipase-catalyzed ester hydrolysis .

Q. How do metabolic pathways involving this compound contribute to aromatic hydrocarbon biodegradation?

- Methodological Answer : In contaminated aquifers:

- Anaerobic degradation : Microbes convert polyaromatic hydrocarbons (PAHs) to this compound via β-oxidation .

- Metabolite profiling : Identifies intermediate biomarkers (e.g., benzylsuccinic acid) to track degradation efficiency .

- Isotope labeling : Uses 13C-tracers to map carbon flux from indene to CO2 .

Properties

IUPAC Name |

1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINGGEWUXWUXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341747 | |

| Record name | 1H-Indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41712-14-5 | |

| Record name | 1H-Indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.